molecular formula C8H11NS B2759874 2-(Propylthio)pyridine CAS No. 26891-63-4

2-(Propylthio)pyridine

Cat. No.: B2759874
CAS No.: 26891-63-4
M. Wt: 153.24
InChI Key: QGZPZAHIJZTNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propylthio)pyridine is a type of pyridine derivative. Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound is known to exist in two forms: this compound-5-boronic acid with a molecular weight of 197.07 and this compound with a molecular weight of 153.25 .


Synthesis Analysis

The synthesis of 2-pyridones, a class of compounds to which this compound belongs, has been a subject of research. The synthetic methods are classified into three categories: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts has been reported .


Molecular Structure Analysis

The molecular structure of this compound has been studied using computational tools. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Coordination Chemistry and Complex Formation

2-(Propylthio)pyridine derivatives are used in the synthesis of complex ligands for coordination chemistry. The coordination chemistry of such ligands has been explored in various studies, highlighting their potential in forming luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Chemodosimeters for Heavy Metal Detection

Research has been conducted on developing new fluorescent probes based on pyrene–pyridine dithiocarbamate, which act as chemodosimeters for detecting heavy metals like Hg^2+ in various mediums, including live cells. These compounds show high selectivity and sensitivity, providing valuable tools for environmental and biological monitoring (Singh et al., 2014).

Catalytic Applications

This compound derivatives have been used in catalytic systems. For example, manganese-based catalytic systems using inexpensive ligands like 2-(aminomethyl)pyridine have shown efficacy in the reduction of carbonyl derivatives, demonstrating potential for wide-scale industrial applications due to their low cost and high efficiency (Bruneau‐Voisine et al., 2017).

Organometallic Chemistry

In organometallic chemistry, this compound derivatives have been involved in the formation of various metal complexes. These compounds exhibit interesting reactivity patterns, such as C-H activation and insertion chemistry, which are significant for developing new catalysts and synthetic methods (Deelman et al., 1994).

Pyridine N-Oxides as Replacements in Cross-Coupling Reactions

The use of pyridine N-oxides in place of problematic 2-metallapyridines in palladium-catalyzed cross-coupling reactions has been explored. This approach allows for the use of inexpensive and stable pyridine N-oxides, enhancing the efficiency of these widely used reactions (Campeau et al., 2005).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, which include compounds like 2-(Propylthio)pyridine, is associated with the inhibition of PGE 2 generated by COX enzymes .

Safety and Hazards

According to the safety data sheet, 2-(Propylthio)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions in the research of pyridine derivatives like 2-(Propylthio)pyridine involve the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . There is also interest in the synthesis of 2-methylpyridines via α-methylation .

Properties

IUPAC Name

2-propylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-7-10-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPZAHIJZTNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.